An In-Depth Technical Guide to (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol: Properties and Applications in Asymmetric Synthesis
An In-Depth Technical Guide to (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol: Properties and Applications in Asymmetric Synthesis
Introduction
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a chiral auxiliary of significant interest in the field of asymmetric synthesis. Its rigid bicyclic structure, derived from the readily available (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol, provides a well-defined stereochemical environment, making it an effective tool for the enantioselective synthesis of chiral molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed protocols for its synthesis and application, particularly in the asymmetric reduction of ketones. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis who seek to leverage the capabilities of this versatile chiral auxiliary.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a chiral auxiliary is paramount for its effective application in synthesis. This section details the key characteristics of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.
General and Physical Properties
This chiral auxiliary is typically a white to off-white powder, with a defined melting point and optical activity, which are critical indicators of its purity and stereochemical integrity.
| Property | Value | Reference(s) |
| CAS Number | 53732-41-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][4] |
| Molecular Weight | 191.23 g/mol | [1][4] |
| Appearance | Powder | [1] |
| Melting Point | 61-65 °C | [1] |
| Optical Rotation | [α]²⁰/D -172° (c = 10.8 in chloroform) | [1] |
Spectral Data (Predicted and Representative)
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methine protons of the oxazoline ring, the methylene protons of the hydroxymethyl group, and the methyl protons at the 2-position. The coupling patterns and chemical shifts of the oxazoline ring protons are particularly important for confirming the trans stereochemistry.[5][6][7]
¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the phenyl carbons, the carbons of the oxazoline ring (C2, C4, and C5), the hydroxymethyl carbon, and the methyl carbon. The chemical shifts of the oxazoline ring carbons provide valuable information about the electronic environment of the heterocyclic core.[8][9][10]
Infrared (IR) Spectroscopy: The IR spectrum is expected to display key absorption bands corresponding to the O-H stretch of the alcohol, C-H stretches of the aromatic and aliphatic groups, the C=N stretch of the oxazoline ring, and C-O stretches.[11][12][13]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch (Alcohol) | 3500–3200 (broad) |
| C-H Stretch (Aromatic) | 3100–3000 |
| C-H Stretch (Aliphatic) | 3000–2850 |
| C=N Stretch (Oxazoline) | 1680–1640 |
| C-O Stretch | 1320–1000 |
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would be expected to involve the loss of the hydroxymethyl group, cleavage of the oxazoline ring, and fragmentation of the phenyl group.[14][15][16]
Solubility Profile
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a polar molecule containing both a hydroxyl group and an oxazoline ring, as well as a nonpolar phenyl group. This structure suggests solubility in a range of organic solvents. While extensive quantitative data is not available, its solubility can be inferred from its use in various reaction media.
| Solvent | Predicted Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Tetrahydrofuran | Soluble |
| Ethyl Acetate | Moderately Soluble |
| Hexane | Sparingly Soluble |
| Water | Sparingly Soluble |
The shake-flask method followed by quantification techniques like HPLC can be employed to determine precise solubility values in various solvents.[17][18]
Stability and Handling
The 2-oxazoline ring is generally stable under a variety of reaction conditions.[19] It is resistant to nucleophiles, bases, radicals, and weak acids. However, strong acidic or basic conditions, especially at elevated temperatures, can lead to hydrolysis and ring-opening.[1][20][21]
Safe Handling and Storage:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[2][22] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][22][23][24][25] Avoid inhalation of dust and contact with skin and eyes.[22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][11][15][26][27]
Synthesis of (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
The most common and efficient synthesis of this chiral auxiliary involves the condensation of (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol with an appropriate orthoester, typically triethyl orthoacetate.
Reaction Principle
The synthesis proceeds via a two-step, one-pot reaction. First, the amino alcohol reacts with the orthoester to form an intermediate aminal. Subsequent acid-catalyzed intramolecular cyclization with the elimination of ethanol yields the desired oxazoline. The stereochemistry of the starting amino alcohol is retained in the product.
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 2-substituted-2-oxazolines from amino alcohols.[3]
Materials:
-
(1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol
-
Triethyl orthoacetate
-
Anhydrous p-toluenesulfonic acid (catalytic amount)
-
Anhydrous Toluene
-
Anhydrous Diethyl ether
-
Anhydrous Magnesium sulfate
Equipment:
-
Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (1S,2S)-(-)-2-amino-1-phenyl-1,3-propanediol (1 equivalent) and anhydrous toluene.
-
Add triethyl orthoacetate (1.1 equivalents) to the suspension.
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid.
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of ethanol in the Dean-Stark trap.
-
After the theoretical amount of ethanol has been collected and the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.
Visualization of Synthetic Workflow:
Caption: Synthetic workflow for (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol.
Application in Asymmetric Synthesis: Reduction of Ketones
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol serves as a precursor to a chiral ligand for the borane-mediated asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1] This transformation is of great importance in the synthesis of pharmaceuticals and other biologically active molecules.
Reaction Principle
The chiral amino alcohol reacts in situ with borane (e.g., from a borane-tetrahydrofuran complex) to form a chiral oxazaborolidine catalyst. This catalyst coordinates to the ketone, positioning the carbonyl group for a stereoselective hydride transfer from a second equivalent of borane. The steric environment created by the phenyl and methyl groups on the oxazoline backbone directs the hydride attack to one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.
Detailed Experimental Protocol: Asymmetric Reduction of Acetophenone
This protocol provides a general procedure for the asymmetric reduction of acetophenone as a model substrate.[26][28][29][30][31]
Materials:
-
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Equipment:
-
Oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Syringes and needles for transfer of anhydrous reagents
-
Magnetic stirrer and cooling bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Chiral GC or HPLC for enantiomeric excess determination
Procedure:
-
Catalyst Formation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve (4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol (0.1 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and slowly add borane-THF complex (0.1 equivalents) dropwise. Stir the mixture at 0 °C for 30 minutes to form the oxazaborolidine catalyst.
-
Reduction: In a separate oven-dried, nitrogen-flushed flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.
-
Cool the acetophenone solution to 0 °C and slowly add the pre-formed catalyst solution via cannula.
-
To this mixture, add borane-THF complex (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.
-
Add 1 M HCl and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral GC or HPLC analysis.
Visualization of Asymmetric Reduction Workflow:
Caption: Workflow for the asymmetric reduction of acetophenone.
Conclusion
(4S,5S)-(-)-2-Methyl-5-phenyl-2-oxazoline-4-methanol is a valuable and versatile chiral auxiliary for asymmetric synthesis. Its straightforward preparation, well-defined stereochemistry, and effectiveness in promoting high enantioselectivity, particularly in the reduction of ketones, make it an attractive tool for the synthesis of complex chiral molecules. The detailed information and protocols provided in this technical guide are intended to facilitate its successful application in research and development settings, contributing to the advancement of asymmetric synthesis and the production of enantiomerically pure compounds.
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